Molecular Weight and Linker Length Differentiation: THP-PEG1 (146.18 g/mol) vs. THP-PEG2 (190.24 g/mol) vs. THP-PEG4 (278.34 g/mol)
Tetrahydropyranylethyleneglycol (THP-PEG1-alcohol) has a molecular weight of 146.18 g·mol⁻¹, representing the shortest commercially available PEG spacer in the THP-PEGn-alcohol series . In contrast, THP-PEG2-alcohol (CAS 2163-11-3) has a molecular weight of 190.24 g·mol⁻¹, and THP-PEG4-alcohol has a molecular weight of 278.34 g·mol⁻¹ . For PROTAC design, linker length is a critical variable because studies have demonstrated that degradation efficiency is length-dependent and that systematic variation of the PEG chain allows researchers to optimize the linker geometry for maximum degradation efficiency against specific targets [1]. A single-unit PEG spacer provides the minimal possible spatial separation between the E3 ligase ligand and the target protein warhead, which is essential when both binding pockets are proximal or when excessive linker length would introduce conformational entropy that destabilizes the ternary complex .
| Evidence Dimension | Molecular weight (g·mol⁻¹) and PEG chain length |
|---|---|
| Target Compound Data | 146.18 g·mol⁻¹; PEG1 (single ethylene glycol unit) |
| Comparator Or Baseline | THP-PEG2-alcohol: 190.24 g·mol⁻¹ (PEG2); THP-PEG4-alcohol: 278.34 g·mol⁻¹ (PEG4) |
| Quantified Difference | THP-PEG1 is 44.06 g·mol⁻¹ (23.1%) lighter than THP-PEG2 and 132.16 g·mol⁻¹ (47.5%) lighter than THP-PEG4 |
| Conditions | Comparative molecular weight analysis using standard chemical databases and vendor technical datasheets; PROTAC linker length–activity relationship studies from peer-reviewed literature |
Why This Matters
A 23–48% reduction in linker molecular weight directly influences physicochemical properties and may be essential for targets requiring minimal linker length; procurement teams building PROTAC libraries must source all PEG lengths, and THP-PEG1 represents the shortest commercially available option.
- [1] Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020, 1, 273–312. View Source
